7-(Benzyloxy)-2,4-dichloro-6-methoxyquinazoline
Overview
Description
7-(Benzyloxy)-2,4-dichloro-6-methoxyquinazoline is a chemical compound with the molecular weight of 300.74 . It is a solid substance at room temperature .
Molecular Structure Analysis
The InChI code for 7-(Benzyloxy)-2,4-dichloro-6-methoxyquinazoline is 1S/C16H13ClN2O2/c1-20-14-7-12-13 (18-10-19-16 (12)17)8-15 (14)21-9-11-5-3-2-4-6-11/h2-8,10H,9H2,1H3 . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds.Physical And Chemical Properties Analysis
7-(Benzyloxy)-2,4-dichloro-6-methoxyquinazoline is a solid substance at room temperature . The compound is stored in a refrigerator and shipped at room temperature .Scientific Research Applications
Synthesis and Structural Characterization
- Synthesis Process : 7-(Benzyloxy)-2,4-dichloro-6-methoxyquinazoline has been synthesized through a multistep process starting from methyl 4-hydroxy-3-methoxybenzoate. This process involves substitution, nitration, reduction, cyclization, and chlorination, yielding a total efficiency of 29.2% (Wang et al., 2015).
- Structural Analysis : The synthesized compound's structure was confirmed using 1H NMR and MS spectrum, crucial for understanding its chemical properties and potential applications.
Chemical Derivatives and Modifications
- Derivative Synthesis : Various derivatives of 7-(Benzyloxy)-2,4-dichloro-6-methoxyquinazoline have been synthesized. These include compounds with substituted-phenoxy propoxy and chlorophenylamino groups, showcasing the compound's versatility in forming structurally diverse derivatives (Yan & Ouyang, 2013).
- Biological Activity : Some derivatives have shown effectiveness as inhibitors in lung cancer cell lines, indicating potential applications in medical research and drug development (Cai et al., 2019).
Potential Antitumor Activity
- Antitumor Properties : Specific quinazoline derivatives, including those related to 7-(Benzyloxy)-2,4-dichloro-6-methoxyquinazoline, have demonstrated antitumor activity in vitro. This suggests its potential utility in developing new anticancer agents (Ouyang Gui-ping, 2012).
properties
IUPAC Name |
2,4-dichloro-6-methoxy-7-phenylmethoxyquinazoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N2O2/c1-21-13-7-11-12(19-16(18)20-15(11)17)8-14(13)22-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTQCMUDKRFNQCR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC(=N2)Cl)Cl)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70618772 | |
Record name | 7-(Benzyloxy)-2,4-dichloro-6-methoxyquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70618772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-(Benzyloxy)-2,4-dichloro-6-methoxyquinazoline | |
CAS RN |
60771-18-8 | |
Record name | 7-(Benzyloxy)-2,4-dichloro-6-methoxyquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70618772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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